molecular formula C13H14ClNO2 B13778658 Acetamide,n-(6-chloroacetyl-5-indanyl)-

Acetamide,n-(6-chloroacetyl-5-indanyl)-

Cat. No.: B13778658
M. Wt: 251.71 g/mol
InChI Key: CFUUVWSWERBPKZ-UHFFFAOYSA-N
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Description

Acetamide, N-(6-chloroacetyl-5-indanyl)- is a chemical compound with the molecular formula C13H14ClNO2 It is known for its unique structure, which includes an indanyl group and a chloroacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-chloroacetyl-5-indanyl)- typically involves the reaction of 6-chloroacetyl-5-indanone with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(6-chloroacetyl-5-indanyl)- may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(6-chloroacetyl-5-indanyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroacetyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-(6-chloroacetyl-5-indanyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-chloroacetyl-5-indanyl)- involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-chloroacetyl)-: Similar structure but with a different position of the chloroacetyl group.

    Acetamide, N-(5-indanyl)-: Lacks the chloroacetyl group, leading to different reactivity and applications.

    Acetamide, N-(6-bromoacetyl-5-indanyl)-: Similar structure but with a bromoacetyl group instead of chloroacetyl.

Uniqueness

Acetamide, N-(6-chloroacetyl-5-indanyl)- is unique due to the presence of both the indanyl and chloroacetyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

N-[6-(2-chloroacetyl)-2,3-dihydro-1H-inden-5-yl]acetamide

InChI

InChI=1S/C13H14ClNO2/c1-8(16)15-12-6-10-4-2-3-9(10)5-11(12)13(17)7-14/h5-6H,2-4,7H2,1H3,(H,15,16)

InChI Key

CFUUVWSWERBPKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2CCCC2=C1)C(=O)CCl

Origin of Product

United States

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